molecular formula C12H12BrNO2 B12976527 Ethyl 2-(5-bromo-1H-indol-2-yl)acetate

Ethyl 2-(5-bromo-1H-indol-2-yl)acetate

Cat. No.: B12976527
M. Wt: 282.13 g/mol
InChI Key: PIOQDJUYBKRBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-bromo-1H-indol-2-yl)acetate is an indole-derived compound featuring an ethyl ester group attached to an acetic acid moiety at the 2-position of a 5-bromoindole scaffold. The compound is typically synthesized via alkylation of indole derivatives with ethyl bromoacetate under basic conditions .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

ethyl 2-(5-bromo-1H-indol-2-yl)acetate

InChI

InChI=1S/C12H12BrNO2/c1-2-16-12(15)7-10-6-8-5-9(13)3-4-11(8)14-10/h3-6,14H,2,7H2,1H3

InChI Key

PIOQDJUYBKRBHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(N1)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-bromo-1H-indol-2-yl)acetate typically involves the bromination of an indole derivative followed by esterification. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The bromination is then carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position . Finally, the esterification is achieved by reacting the brominated indole with ethyl chloroacetate in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters .

Mechanism of Action

The mechanism of action of ethyl 2-(5-bromo-1H-indol-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their functions and pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Position Variations

(a) Ethyl 2-(5-bromo-1H-indol-1-yl)acetate (CAS 726174-45-4)
  • Structure : The ester group is at the indole 1-position instead of 2.
  • Properties: Molecular weight = 282.13 g/mol (C₁₂H₁₂BrNO₂). Higher lipophilicity due to the 1-position substitution may alter membrane permeability.
  • Safety : Classified with hazard statement H302 (harmful if swallowed) .
(b) Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate (CAS 17826-11-8)
  • Structure : Contains a ketone group at the 3-position.
  • Synthesis: Prepared via oxalyl chloride reaction with 5-bromoindole, followed by ethanol quenching (86% yield) .

Functional Group Modifications

(a) Methyl 2-(5-Bromo-3-formyl-1H-indol-2-yl)acetate
  • Structure : Methyl ester with a formyl group at the 3-position.
  • Properties : Melting point = 172–174°C, higher than ethyl analogs due to increased polarity from the formyl group. IR spectra show C=O stretches at 1715 cm⁻¹ (ester) and 1680 cm⁻¹ (formyl) .
(b) 2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic Acid
  • Structure : Carboxylic acid replaces the ester, with a methyl group at the 2-position.
  • Implications : The carboxylic acid improves water solubility but reduces cell permeability compared to ester derivatives .

Halogen Substituent Variations

(a) Ethyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate
  • Structure : Fluorine replaces bromine at the 5-position.
  • Applications : Reported as a neuroprotective and anti-proliferative agent, highlighting the role of halogen electronegativity in bioactivity .
(b) Ethyl 2-(5-nitro-1H-indol-1-yl)acetate (CAS 226901-49-1)
  • Structure : Nitro group at the 5-position.
  • Reactivity : The electron-withdrawing nitro group may reduce indole’s nucleophilicity, affecting downstream reactions .

Heterocyclic Analogs

Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (CAS 281204-65-7)
  • Structure : Benzodiazepine core replaces indole.

Comparative Data Table

Compound Name Substituent Position Functional Groups Molecular Weight (g/mol) Key Properties/Bioactivity
Ethyl 2-(5-bromo-1H-indol-2-yl)acetate 2-position Ethyl ester, Br at 5-position 282.13* Base compound for derivatization
Ethyl 2-(5-bromo-1H-indol-1-yl)acetate 1-position Ethyl ester, Br at 5-position 282.13 Higher lipophilicity; H302 hazard
Methyl 2-(5-Bromo-3-formyl-1H-indol-2-yl)acetate 2-position Methyl ester, formyl at 3-position N/A MP = 172–174°C; IR C=O stretches
Ethyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 3-position α-keto ester, F at 5-position 251.21 Neuroprotective activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.